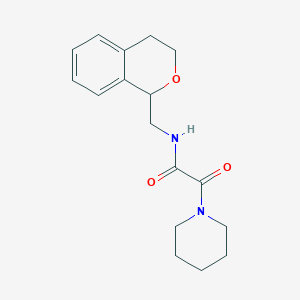![molecular formula C21H15BrN2O2 B6006906 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B6006906.png)
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol is a complex organic compound featuring a bromine atom, a fluorenylidenehydrazinylidene group, and a methoxyphenol moiety
准备方法
The synthesis of 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol typically involves multiple steps, including the formation of the fluorenylidenehydrazinylidene group and its subsequent attachment to the methoxyphenol ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
化学反应分析
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
科学研究应用
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can participate in elimination reactions, such as the E2 mechanism, where it acts as a substrate and base, leading to the formation of double bonds and the release of bromine . This process involves the transfer of electron pairs and the formation of transition states.
相似化合物的比较
Similar compounds to 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol include:
2-bromo-4-fluoro-1-iodobenzene: Used in the synthesis of tetrasubstituted alkenes.
Methyl 2-bromo-4-oxazolecarboxylate: Employed as an intermediate in organic synthesis.
4-bromo-N-(4-(diethylamino)-2-methylphenyl)benzamide: Utilized in the preparation of various organic compounds.
These compounds share similar structural features, such as the presence of bromine atoms and aromatic rings, but differ in their specific functional groups and applications.
属性
IUPAC Name |
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-26-19-11-13(10-18(22)21(19)25)12-23-24-20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,25H,1H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRIOQXXKSTTQ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate](/img/structure/B6006832.png)
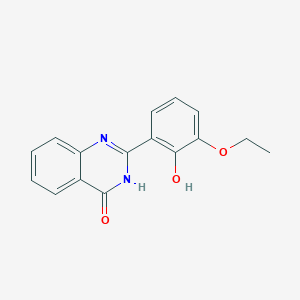
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
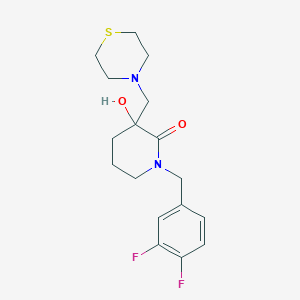
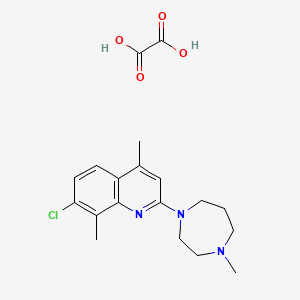
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
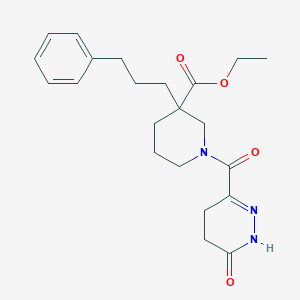
![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6006903.png)
![2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)
